molecular formula C7H16N2O2 B13074374 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide

Cat. No.: B13074374
M. Wt: 160.21 g/mol
InChI Key: HMFUUGQSYOOPPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves several steps. One common method includes the reaction of 3-methylbutanamide with ethoxyamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar steps with adjustments to optimize yield and purity .

Mechanism of Action

The mechanism of action of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Biological Activity

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

  • Molecular Formula : C8H17N3O2
  • Molecular Weight : 175.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling cascades.
  • Antioxidant Activity : Exhibits properties that can scavenge free radicals, reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains, including:

  • E. coli
  • Staphylococcus aureus
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values suggest that it is effective at relatively low concentrations.

Anticancer Properties

Studies have indicated that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. This makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntioxidant ActivityAntimicrobial ActivityAnticancer Activity
This compoundHighModerateSignificant
Gnetupendin AModerateLowModerate
Other Thiourea DerivativesVariableHighLow

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that this compound inhibited the growth of E. coli with an MIC of 50 µg/mL, comparable to standard antibiotics.
  • Antioxidant Mechanism Exploration : A study conducted on human cell lines showed that the compound reduced oxidative stress markers significantly after treatment, indicating its potential as an antioxidant agent.
  • Anticancer Evaluation : In a recent study, the compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability and induction of apoptosis at concentrations above 10 µM.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-N'-hydroxy-3-methylbutanimidamide

InChI

InChI=1S/C7H16N2O2/c1-4-11-6(5(2)3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9)

InChI Key

HMFUUGQSYOOPPX-UHFFFAOYSA-N

Isomeric SMILES

CCOC(C(C)C)/C(=N/O)/N

Canonical SMILES

CCOC(C(C)C)C(=NO)N

Origin of Product

United States

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